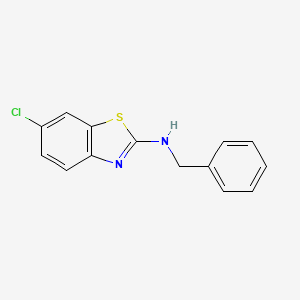

N-benzyl-6-chloro-1,3-benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

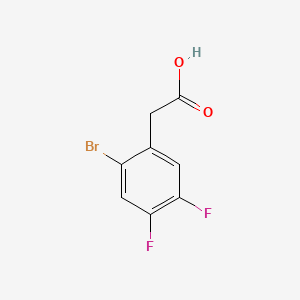

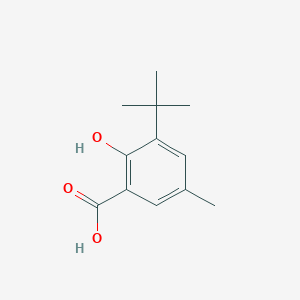

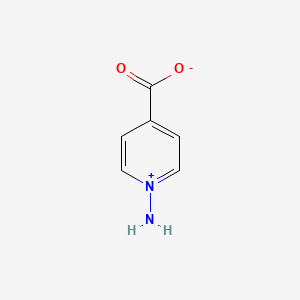

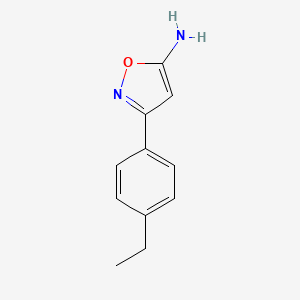

“N-benzyl-6-chloro-1,3-benzothiazol-2-amine” is a research compound with the molecular formula C14H11ClN2S and a molecular weight of 274.77 g/mol .

Molecular Structure Analysis

The molecular structure of “N-benzyl-6-chloro-1,3-benzothiazol-2-amine” can be represented by the SMILES stringClC1=CC=C2N=C(NCC3=CC=CC=C3)SC2=C1 . Physical And Chemical Properties Analysis

“N-benzyl-6-chloro-1,3-benzothiazol-2-amine” is a solid at room temperature .Applications De Recherche Scientifique

Anti-Inflammatory and Analgesic Applications

N-benzyl-6-chloro-1,3-benzothiazol-2-amine: derivatives have been evaluated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). These compounds exhibit significant anti-inflammatory and analgesic activities, which are mediated chiefly through the inhibition of biosynthesis of prostaglandins . The derivatives show promise due to their lower ulcerogenic and gastrointestinal irritative action compared to standard NSAIDs .

Antimicrobial Activity

Derivatives of N-benzyl-6-chloro-1,3-benzothiazol-2-amine have been tested against a range of microorganisms. Studies have shown activity against gram-positive bacteria such as Staphylococcus aureus, gram-negative bacteria including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and various fungi like Candida albicans and Aspergillus niger . This suggests potential use in developing new antimicrobial agents.

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it has been used to prepare benzothiazole-2-yl urea derivatives by reacting with sodium cyanate . These heterocyclic structures are crucial in medicinal chemistry due to their biological significance.

Anti-Oxidant Properties

Benzothiazole derivatives, including those derived from N-benzyl-6-chloro-1,3-benzothiazol-2-amine , have been identified to possess anti-oxidant properties . This application is essential in the development of drugs that can mitigate oxidative stress-related diseases.

Anti-Proliferative and Anti-Cancer Activities

Research has indicated that benzothiazole derivatives can exhibit anti-proliferative effects, which are valuable in cancer treatment strategies . The ability to inhibit cell growth makes these compounds candidates for anti-cancer drug development.

Electrophosphorescent Materials

In the field of materials science, benzothiazole derivatives are used as electrophosphorescent emitters in organic light-emitting diodes (OLEDs) . This application is significant for the advancement of display and lighting technologies.

Safety and Hazards

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . Therefore, it’s possible that this compound may target proteins or enzymes involved in the survival and replication of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the function of the target . The specific interactions and resulting changes would depend on the exact target of the compound.

Biochemical Pathways

Given the potential anti-tubercular activity of benzothiazole derivatives , it’s plausible that the compound could affect pathways crucial for the survival and replication of Mycobacterium tuberculosis.

Result of Action

If the compound does indeed exhibit anti-tubercular activity, it could potentially lead to the inhibition of mycobacterium tuberculosis growth and replication .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target.

Propriétés

IUPAC Name |

N-benzyl-6-chloro-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2S/c15-11-6-7-12-13(8-11)18-14(17-12)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUYDZANGPMTNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402100 |

Source

|

| Record name | N-benzyl-6-chloro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-6-chloro-1,3-benzothiazol-2-amine | |

CAS RN |

61249-37-4 |

Source

|

| Record name | N-benzyl-6-chloro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61249-37-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B1274926.png)